molecular formula C10H9FN2OS B251446 N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide

N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide

Katalognummer B251446
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: KDWHBFKZKIQUST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications. This compound is a member of the benzothiazole family, which is known for its diverse range of biological activities.

Wissenschaftliche Forschungsanwendungen

N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been found to possess anticancer properties, with studies showing its ability to inhibit the growth of cancer cells in vitro.

Wirkmechanismus

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of key enzymes involved in cellular processes, such as DNA replication and protein synthesis. This inhibition can lead to the disruption of cellular function, ultimately resulting in cell death.
Biochemical and Physiological Effects
Studies have shown that N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide can affect various biochemical and physiological processes in cells. For example, it has been found to induce apoptosis, a form of programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of reactive oxygen species, which are known to play a role in the development of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal infections. However, one limitation of this compound is its potential toxicity to mammalian cells, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research of N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide. One potential area of study is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and other diseases. Another future direction is the optimization of the synthesis method of N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide to improve its yield and purity.

Synthesemethoden

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide involves the reaction of 6-fluoro-2-aminobenzothiazole with propanoyl chloride in the presence of a base. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product. The yield of this reaction can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.

Eigenschaften

Molekularformel

C10H9FN2OS

Molekulargewicht

224.26 g/mol

IUPAC-Name

N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C10H9FN2OS/c1-2-9(14)13-10-12-7-4-3-6(11)5-8(7)15-10/h3-5H,2H2,1H3,(H,12,13,14)

InChI-Schlüssel

KDWHBFKZKIQUST-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)F

Kanonische SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.